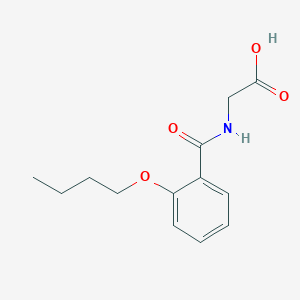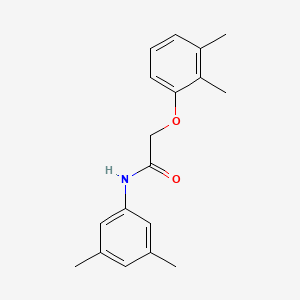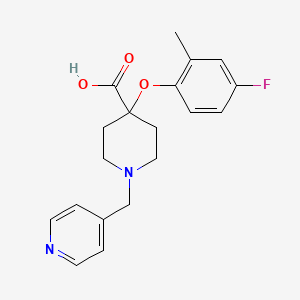![molecular formula C17H29N5O2S B5569070 1-(cyclopropylsulfonyl)-4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5569070.png)
1-(cyclopropylsulfonyl)-4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including condensation reactions and the use of various catalysts. For instance, the synthesis of a related compound, 7-chloro-5-cyclopropyl-9-methyl-10-(2-piperidin-1-yl-ethyl)-5,10-dihydro-4,5,6,10-tetraaza-dibenzo[a, d] cyclohepten-11-one, highlights the importance of selecting appropriate starting materials and conditions to achieve the desired structure, as well as the biological significance of the resultant molecules (Thimmegowda et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds with similar complexity is often elucidated using X-ray crystallography, revealing details such as cell parameters, conformation, and intermolecular interactions. For example, the crystal structure determination of [1-(toluene-4-sulfonyl)-piperidin-4-yl]-methanol provides insight into the geometry around sulfur atoms and the conformation of the piperidine ring, which are crucial for understanding the molecular structure of complex organic compounds (Girish et al., 2008).
Chemical Reactions and Properties
Compounds like 1-(cyclopropylsulfonyl)-4-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine participate in various chemical reactions, contributing to their biological relevance. The synthesis and antimicrobial activity of derivatives underscore the relationship between chemical structure and biological activity, emphasizing the role of specific substituents and functional groups (Vinaya et al., 2009).
Physical Properties Analysis
The physical properties of such compounds, including solubility, melting point, and crystalline structure, are key to their application in various fields. These properties are determined through experimental studies, with X-ray diffraction studies providing valuable data on the crystal systems and space groups of compounds (Naveen et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are crucial for understanding the compound's potential applications. Studies on similar compounds reveal how modifications in the molecular structure can influence chemical properties and biological activity, highlighting the importance of detailed chemical analysis for the development of new compounds with desired properties (Aydinli et al., 2010).
科学的研究の応用
Enzyme Inhibition and Metabolic Pathways
Compounds related to the specified chemical have been investigated for their roles in enzyme inhibition and understanding metabolic pathways. For example, the study on the oxidative metabolism of Lu AA21004, a novel antidepressant, investigates its metabolism in human liver microsomes and identifies various metabolites and the enzymes involved in their formation, highlighting the compound's interactions with cytochrome P450 enzymes (Hvenegaard et al., 2012). Such research is crucial for drug development, providing insights into drug metabolism and potential interactions in the human body.
Antimicrobial Activity
Research on derivatives of similar compounds has also explored their antimicrobial properties. A study synthesizing 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives evaluated their efficacy against bacterial and fungal pathogens affecting tomato plants, revealing the structure-activity relationships that contribute to their antimicrobial activity (Vinaya et al., 2009). This indicates potential applications in agriculture or as a foundation for developing new antimicrobial agents.
Cancer Research and Receptor Binding
Compounds with similar structures have been evaluated for their binding affinity to various receptors, offering potential applications in cancer research and therapy. For instance, analogues of the σ receptor ligand PB28, designed with reduced lipophilicity for potential use as positron emission tomography (PET) radiotracers, show promise for diagnostic and therapeutic applications in oncology (Abate et al., 2011). Research in this area aims to develop more effective cancer diagnostics and treatments by targeting specific receptors.
特性
IUPAC Name |
1-cyclopropylsulfonyl-4-[4-methyl-5-(piperidin-1-ylmethyl)-1,2,4-triazol-3-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29N5O2S/c1-20-16(13-21-9-3-2-4-10-21)18-19-17(20)14-7-11-22(12-8-14)25(23,24)15-5-6-15/h14-15H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADFIPLMGMLXDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCN(CC2)S(=O)(=O)C3CC3)CN4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5568995.png)

![N-{2-[2-(9-anthrylmethylene)hydrazino]-2-oxoethyl}-N-(2,5-dimethoxyphenyl)methanesulfonamide](/img/structure/B5569007.png)
![N-(3-methoxyphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5569010.png)
![1-tert-butyl-5-oxo-N-[2-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5569013.png)

![N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B5569037.png)

![5-[(4-methoxy-1-naphthyl)methylene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5569050.png)


![4-[4-(3-cyclohexylpropanoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5569085.png)

![N-(4-methoxybenzyl)-2-(8-methyl-3-oxo-2,8-diazaspiro[4.5]dec-2-yl)-N-propylacetamide](/img/structure/B5569091.png)